
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C16H26N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its unique structural features, which include a tert-butyl group and two methyl groups attached to a benzene ring, as well as a sulfonyl group and a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride, is prepared by reacting 4-tert-butyl-2,6-dimethylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine (Et3N) to form the desired product, 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid (HCl) to the product to form the hydrochloride salt, this compound.
化学反応の分析
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles such as amines or alcohols.
科学的研究の応用
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors in the central nervous system, leading to potential therapeutic effects.
類似化合物との比較
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical and biological properties.
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)morpholine: This compound contains a morpholine ring, which can also lead to different reactivity and applications.
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)azepane:
特性
分子式 |
C16H27ClN2O2S |
|---|---|
分子量 |
346.9 g/mol |
IUPAC名 |
1-(4-tert-butyl-2,6-dimethylphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C16H26N2O2S.ClH/c1-12-10-14(16(3,4)5)11-13(2)15(12)21(19,20)18-8-6-17-7-9-18;/h10-11,17H,6-9H2,1-5H3;1H |
InChIキー |
IUVHQJFNVQWJQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCNCC2)C)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
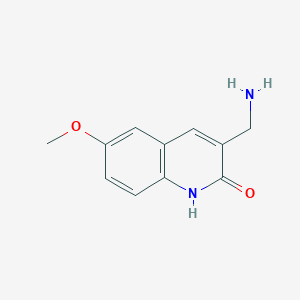

![Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)
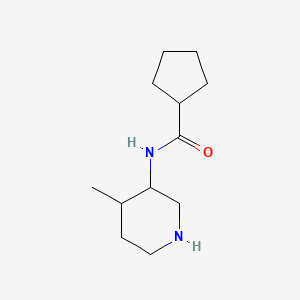
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)


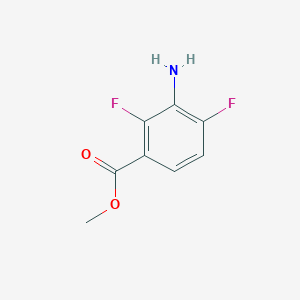
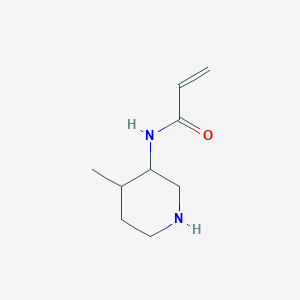
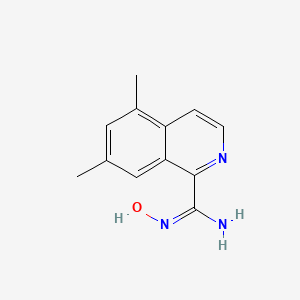
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
